(4-Isothiocyanatobutyl)dimethylamine

Description

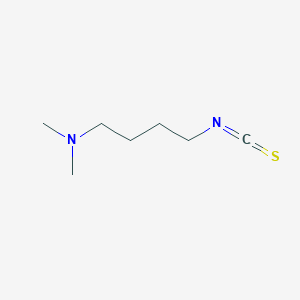

The unique structure of (4-Isothiocyanatobutyl)dimethylamine, featuring a reactive isothiocyanate group at one end of a butyl chain and a tertiary dimethylamine (B145610) group at the other, positions it as a valuable tool in several scientific fields.

Isothiocyanates (R-N=C=S) are a well-established class of compounds with significant utility in both synthetic chemistry and chemical biology. rsc.orgrsc.org In synthetic chemistry, they serve as versatile building blocks for the creation of a wide range of nitrogen- and sulfur-containing heterocyclic compounds. rsc.org Their reactivity towards nucleophiles makes them key intermediates in the synthesis of thioureas, thioamides, and carbamates.

In the realm of chemical biology, isothiocyanates are widely recognized for their role as covalent modifiers of proteins and other biomolecules. nih.govrsc.org The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophilic residues on proteins, such as the ε-amino group of lysine (B10760008) and the sulfhydryl group of cysteine. nih.gov This reactivity has been harnessed for various applications, including:

Bioconjugation and Labeling: Isothiocyanate derivatives of fluorescent dyes, such as fluorescein (B123965) isothiocyanate (FITC), are routinely used to label proteins for visualization and tracking in biological systems. nih.gov

Drug Development: Many natural and synthetic isothiocyanates exhibit potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgresearchgate.net Their mechanism of action often involves the covalent modification of key cellular proteins. rsc.org

The isothiocyanate moiety in this compound imparts these reactive properties, making it a candidate for applications in bioconjugation and as a potential bioactive agent.

The dimethylamine group is a fundamental functional group in organic chemistry and is particularly prevalent in medicinal chemistry. acs.orgnih.gov As a tertiary amine, it is generally non-reactive under physiological conditions but can influence the physicochemical properties of a molecule in several important ways:

Basicity and Solubility: The dimethylamine group is basic and can be protonated to form a water-soluble ammonium (B1175870) salt. This property is often exploited in drug design to improve the aqueous solubility and bioavailability of drug candidates. nih.gov

Pharmacophore Component: The dimethylamine moiety is a common structural feature in a vast number of FDA-approved drugs, contributing to their pharmacological activity. acs.org It can participate in hydrogen bonding and ionic interactions with biological targets such as receptors and enzymes. nih.gov

Synthetic Handle: In organic synthesis, the dimethylamine group can be used as a directing group or can be transformed into other functional groups. It is a precursor to many industrially significant compounds, including solvents and pharmaceuticals. researchgate.net

In this compound, the dimethylamine moiety provides a basic handle that can modulate the compound's solubility and allows for potential interactions with biological systems.

While extensive research exists for the broader classes of isothiocyanates and dimethylamines, dedicated studies on this compound are still emerging. However, based on its bifunctional nature, several research trajectories can be envisaged:

Development of Novel Bioconjugation Reagents: The compound could be utilized as a linker in bioconjugation, with the isothiocyanate group attaching to a biomolecule and the dimethylamine group being available for further modification or to influence the properties of the conjugate.

Probing Biological Systems: As a small molecule with a reactive "warhead" (the isothiocyanate) and a polar "tail" (the dimethylamine), it could be used to probe for specific binding interactions within cells or to identify novel protein targets.

Synthesis of Bioactive Compounds: The compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. For example, the isothiocyanate group could be reacted with various nucleophiles to generate a library of compounds for screening against different diseases.

Future research will likely focus on elucidating the specific reactivity and biological activity of this compound, thereby defining its unique applications in chemical biology and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-isothiocyanato-N,N-dimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2S/c1-9(2)6-4-3-5-8-7-10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOLPRDFESLZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448395 | |

| Record name | 4-Isothiocyanato-N,N-dimethylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507231-28-9 | |

| Record name | 4-Isothiocyanato-N,N-dimethylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Isothiocyanatobutyl Dimethylamine and Its Structural Analogues

Established and Novel Strategies for the Formation of Isothiocyanate Functional Groups

The conversion of a primary amine to an isothiocyanate is a cornerstone of synthetic organic chemistry, with numerous methods developed to achieve this transformation. These strategies range from classical two-step procedures involving dithiocarbamate (B8719985) intermediates to modern, one-pot tandem reactions.

A prevalent and versatile method for synthesizing isothiocyanates proceeds through the formation and subsequent desulfurization of dithiocarbamate salts. nih.govrsc.org This two-step, one-pot approach begins with the reaction of a primary amine, such as the precursor 4-(dimethylamino)butylamine, with carbon disulfide in the presence of a base to form an intermediate dithiocarbamate salt. rsc.orgnih.gov This intermediate is then treated with a desulfurizing agent to yield the target isothiocyanate. rsc.org

The choice of desulfurizing agent is critical and a wide array of reagents have been employed, each with specific advantages concerning reaction conditions, substrate scope, and yield. nih.govmdpi.com Metal-based reagents like cobalt(II) chloride and copper(II) sulfate (B86663) are effective, inexpensive, and stable, allowing for the synthesis of both aliphatic and aromatic isothiocyanates under mild conditions. nih.gov Other common agents include ethyl chloroformate, hydrogen peroxide, and tosyl chloride. nih.govtandfonline.com The use of molecular iodine in a biphasic water/ethyl acetate (B1210297) medium, facilitated by sodium bicarbonate, offers a cost-effective and environmentally benign approach, with short reaction times and simplified workup. tandfonline.comcbijournal.com

A selection of desulfurization agents and their typical reaction conditions are summarized below.

| Desulfurizing Agent | Typical Conditions | Substrate Scope | Key Advantages | Reference |

|---|---|---|---|---|

| Tosyl Chloride | In situ generation of dithiocarbamate, reaction completes in ~30 mins | Alkyl and Aryl | High yields (75–97%) | nih.gov |

| Iodine | Sodium bicarbonate, water/ethyl acetate biphasic medium, room temp. | Alkyl and Aryl | Environmentally benign, cost-effective, easy workup | tandfonline.comcbijournal.com |

| Cobalt(II) Chloride | Mild conditions, room temperature | Aliphatic and Aromatic | Catalyst is cheap and air-stable | nih.gov |

| Sodium Persulfate | One-pot or two-step in H₂O | Alkyl, Aryl, Amino Acid derivatives | Efficient, preserves chirality | nih.gov |

| DMT/NMM/TsO⁻ | Microwave assistance (for aliphatic), DCM or H₂O solvent | Alkyl and Aryl | High yields (72-96% in H₂O) | mdpi.com |

Thiocarbonyl transfer reagents provide a direct method for converting primary amines to isothiocyanates. The classical reagent for this transformation is thiophosgene (B130339) (CSCl₂). nih.govtandfonline.com However, due to its high toxicity and sensitivity, significant research has been directed toward developing safer alternatives. tandfonline.commdpi.com

These alternative "thiocarbonyl transfer" reagents include 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), thiocarbonylditriazole, and di-2-pyridyl thionocarbonate. nih.govtandfonline.com These compounds react with primary amines to form an intermediate, which then eliminates to produce the isothiocyanate, often avoiding the harsh conditions and thiourea (B124793) byproducts associated with other methods. rsc.orgtandfonline.com For instance, chlorothionoformate has been identified as an efficient thiocarbonyl-transfer reagent when used with sodium hydroxide, providing high yields for electron-rich amines in a one-step protocol. chemrxiv.org

The use of elemental sulfur represents a more atom-efficient and environmentally conscious approach to isothiocyanate synthesis. mdpi.comrsc.org Methodologies using elemental sulfur typically follow one of two main strategies.

The first strategy involves the reaction of primary amines with an in-situ generated thiocarbonyl surrogate. mdpi.com For example, a carbene, generated from a suitable precursor, can react with elemental sulfur to form a thiocarbonyl intermediate which is then trapped by the primary amine to yield the isothiocyanate. mdpi.comencyclopedia.pub

The second, and more direct, strategy involves the sulfurization of isocyanides. mdpi.comencyclopedia.pub Isocyanides, which can be prepared from primary amines, react with elemental sulfur to form isothiocyanates. digitellinc.com This transformation can be promoted under thermal conditions or by using catalytic amounts of amine bases, such as 1,8-diazabicycloundec-7-ene (DBU). rsc.org This catalytic approach allows for moderate reaction temperatures (e.g., 40 °C) and the use of benign solvents, achieving moderate to high yields (34–95%) across a range of isocyanides. rsc.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.gov The application of microwave irradiation is particularly effective for the synthesis of isothiocyanates. researchgate.nettandfonline.com It can dramatically reduce reaction times from hours to minutes for both aliphatic and aromatic isothiocyanates. nih.gov

This technique has been successfully applied to the desulfurization of dithiocarbamates, formed in situ from primary amines and carbon disulfide. researchgate.net Notably, under microwave conditions, the decomposition of the intermediate dithiocarbamate can sometimes proceed without the need for an additional desulfurizing agent. researchgate.net A comparison between conventional heating and microwave-assisted synthesis consistently shows that the microwave protocol leads to higher yields in significantly shorter reaction times. tandfonline.com For example, the synthesis of various isothiocyanates from isocyanides using Lawesson's reagent was achieved in minutes with high yields under microwave irradiation, whereas conventional heating required much longer periods. tandfonline.comtandfonline.com

The tandem Staudinger/aza-Wittig reaction is a robust method for the synthesis of isothiocyanates from azides. nih.govjst.go.jp This process is initiated by the reaction of an azide (B81097) precursor, such as 4-azido-N,N-dimethylbutan-1-amine, with a phosphine, typically triphenylphosphine (B44618), to form an iminophosphorane intermediate (the Staudinger reaction). nih.govnih.gov This intermediate is not isolated but is reacted in situ with carbon disulfide, which undergoes an aza-Wittig reaction to produce the desired isothiocyanate and triphenylphosphine sulfide (B99878) as a byproduct. jst.go.jprsc.org

This one-pot procedure is highly efficient and can be applied to produce a wide variety of alkyl and aryl isothiocyanates in excellent yields. nih.govjst.go.jp The method is advantageous as it often proceeds under mild conditions and avoids the use of highly toxic reagents. rsc.org It has proven particularly effective for substrates with electron-withdrawing groups and can be performed on a large scale without complication. nih.govjst.go.jp

| Synthetic Strategy | Key Reagents | General Applicability | Primary Advantages | Reference |

|---|---|---|---|---|

| Desulfurization of Dithiocarbamates | Primary Amine, CS₂, Base, Desulfurizing Agent (e.g., Iodine, TsCl) | Broad (Alkyl, Aryl) | Well-established, versatile, many reagent options | nih.govrsc.org |

| Thiocarbonyl Transfer | Primary Amine, Thiophosgene or surrogate (e.g., TCDI) | Broad (Alkyl, Aryl) | Direct conversion, avoids dithiocarbamate intermediate | nih.govtandfonline.com |

| Elemental Sulfur Methods | Isocyanide, S₈, Catalyst (e.g., DBU) | Broad (from Isocyanides) | Atom-efficient, greener approach | mdpi.comrsc.org |

| Microwave-Assisted Synthesis | Varies (often applied to dithiocarbamate method) | Broad (Alkyl, Aryl) | Greatly reduced reaction times, often higher yields | nih.govresearchgate.net |

| Tandem Staudinger/Aza-Wittig | Azide, PPh₃, CS₂ | Broad (Alkyl, Aryl) | High yields, mild conditions, starts from azides | nih.govjst.go.jp |

Methodologies for the Introduction and Modification of the Dimethylamine-Bearing Butyl Chain

The synthesis of the key precursor, 4-(dimethylamino)butylamine (also known as N,N-dimethyl-1,4-butanediamine), is crucial for the ultimate production of (4-Isothiocyanatobutyl)dimethylamine. Several synthetic routes exist for this diamine and its analogues.

One common industrial approach involves a multi-step synthesis starting from 4-chloro-1-butanol. google.com The alcohol is first oxidized to 4-chlorobutyraldehyde. This aldehyde then undergoes an acetalization reaction, for example with methanol (B129727), to protect the aldehyde group, yielding 4-chlorobutanal (B1267710) dimethyl acetal (B89532). asianpubs.org The final step is an aminolysis reaction where the alkyl chloride is displaced by aqueous dimethylamine (B145610) to afford 4-(N,N-dimethylamino)butyraldehyde dimethyl acetal. google.comasianpubs.org Subsequent deprotection and reductive amination of the resulting primary amine would yield the target diamine.

Another strategy begins with commercially available 4-aminobutyraldehyde dimethyl acetal. This compound can be methylated using reagents like formalin under hydrogen pressure with a palladium on carbon (Pd/C) catalyst to introduce the two methyl groups on the primary amine. google.com

Direct alkylation of 1,4-butanediamine is also a potential, though often challenging, route. Traditional alkylation with methyl halides can lead to a mixture of mono-, di-, tri-, and quaternary ammonium (B1175870) salts, making purification difficult. Therefore, selective methods such as reductive amination, reacting 1,4-butanediamine with formaldehyde (B43269) in the presence of a reducing agent, are generally preferred for achieving controlled dimethylation.

Modification of the chain can be achieved by selecting different starting materials. For instance, using 5-chlorovaleronitrile (B1664646) instead of a four-carbon chain precursor would lead to a five-carbon chain analogue. Similarly, using other secondary amines (like diethylamine) in the aminolysis step would result in different N,N-dialkyl substituents on the final product.

Catalytic N,N-Dimethylamination of Alcohols and Related Precursors

The introduction of a dimethylamino group is a key step in the synthesis of this compound. Catalytic N,N-dimethylamination of a suitable alcohol precursor, such as 4-isothiocyanatobutan-1-ol or a protected version thereof, represents a direct and atom-economical approach. This transformation can be achieved through "borrowing hydrogen" or "hydrogen auto-transfer" methodologies, which are considered green chemical processes as they typically produce water as the only byproduct.

Various catalytic systems have been developed for the N-alkylation of amines with alcohols. These often involve transition metal catalysts, with both homogeneous and heterogeneous systems being explored. For the N,N-dimethylation of primary amines, formaldehyde can be used as the C1 source in the presence of a suitable catalyst. Recent research has highlighted the use of carbon-supported Ruthenium nanoparticles (Ru/C) as an efficient heterogeneous catalyst for the selective N-dimethylation of a wide range of functionalized amines with formaldehyde. acs.orgnih.gov This method offers advantages such as operational simplicity, high turnover numbers, and the ready availability of the catalyst. acs.orgnih.gov

Another approach involves the direct amination of higher alcohols with dimethylamine in the presence of an amination catalyst. This is a known industrial process for producing N,N-dimethyl-N-alkylamines. The reaction is typically carried out by passing hydrogen gas and dimethylamine into a reactor containing the alcohol and a catalyst at elevated temperatures and pressures.

Table 1: Comparison of Catalytic Systems for N,N-Dimethylamination

| Catalyst System | Substrate | Reagents | Key Features |

| Ru/C | Primary amines | Formaldehyde | Heterogeneous, mild conditions, broad substrate scope. acs.orgnih.gov |

| Copper-based catalysts | Higher alcohols | Dimethylamine, H₂ | Industrial process, high temperature and pressure. |

| CuAlOₓ and Pd/CuZrOₓ | Primary/secondary amines, nitro compounds | CO₂, H₂ | High pressure and temperature. nih.gov |

Amination Reactions and Alkylation Strategies for Dimethylamine Integration

Alternative to the direct dimethylamination of an alcohol, the dimethylamino moiety can be introduced through various amination reactions and alkylation strategies. One common approach is the reductive amination of an aldehyde or ketone precursor with dimethylamine. For instance, a precursor like 4-oxobutanal could be reacted with dimethylamine in the presence of a reducing agent to form the target compound.

Reductive amination offers a high degree of control and avoids the over-alkylation that can be problematic with direct alkylation methods. A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices. The reaction of 4-chlorobutanal dimethyl acetal with an aqueous dimethylamine solution, followed by warming, has been shown to produce 4-(N,N-dimethylamino)butanal dimethyl acetal in good yield. asianpubs.org This intermediate can then be further processed to introduce the isothiocyanate group.

Direct alkylation of dimethylamine with a suitable electrophile, such as a 4-halobutyl isothiocyanate, is another potential route. However, this approach can be challenging due to the potential for quaternization of the dimethylamine to form a quaternary ammonium salt. Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to favor the desired tertiary amine product. The reaction of 1-bromo-3-chloropropane (B140262) with a dimethylamine solution has been used to synthesize 3-dimethylamino-1-chloropropane, which can then be converted to a Grignard reagent for further reactions. chemicalbook.com

Convergent and Linear Synthetic Approaches for this compound

The synthesis of a bifunctional molecule like this compound can be approached in either a linear or a convergent fashion.

A linear synthesis would involve the sequential modification of a single starting material. For example, one could start with 4-chlorobutan-1-ol. The hydroxyl group could first be converted to a primary amine, which is then transformed into the isothiocyanate. Subsequently, the chloro group could be displaced by dimethylamine. A potential issue with this approach is the potential for intramolecular side reactions, especially during the amination step. vaia.comstackexchange.com

An alternative linear route could involve the initial reaction of 4-chlorobutan-1-ol with dimethylamine to form 4-(dimethylamino)butan-1-ol. ontosight.ai The hydroxyl group could then be converted to a leaving group (e.g., a tosylate) and subsequently displaced by a thiocyanate (B1210189) salt, followed by isomerization to the isothiocyanate. Alternatively, the alcohol could be converted to a primary amine, which is then reacted with a thiocarbonylating agent.

Chemo- and Regioselective Considerations in the Synthesis of this compound

The presence of multiple reactive functional groups in the precursors to this compound necessitates careful consideration of chemo- and regioselectivity.

For instance, in a linear synthesis starting from a molecule containing both a halide and a hydroxyl group, the reaction with dimethylamine needs to be selective for the displacement of the halide over reaction with the alcohol. Similarly, when converting a primary amino group to an isothiocyanate in a molecule that also contains a tertiary amine, the thiocarbonylating reagent must be selective for the primary amine.

The synthesis of amino alcohols often requires protecting group strategies to avoid unwanted side reactions. nih.govchemrxiv.org However, methods for the direct and chemoselective oxidation of unprotected amino alcohols to their corresponding amino carbonyl compounds have been developed, showcasing the possibility of avoiding protection and deprotection steps. nih.gov

When working with diamines, selective functionalization of one amino group while leaving the other intact is a common challenge. For the synthesis of this compound from a diamine precursor, one of the amino groups would need to be selectively converted to the isothiocyanate while the other is dimethylated. This can often be achieved by exploiting the different nucleophilicity of primary and secondary amines.

Principles of Sustainable Chemistry in the Development of Synthetic Routes for this compound

The principles of sustainable or "green" chemistry are increasingly important in the design of synthetic routes. For the synthesis of this compound, several strategies can be employed to improve the environmental footprint of the process.

The use of catalytic methods, such as the "borrowing hydrogen" approach for N,N-dimethylamination, is a key principle of green chemistry as it reduces the generation of stoichiometric waste. acs.orgnih.govresearchgate.netchemrxiv.orgchemrxiv.org The development of heterogeneous catalysts that can be easily recovered and reused further enhances the sustainability of these processes. acs.orgnih.gov

The choice of reagents is also critical. Traditional methods for isothiocyanate synthesis often employ highly toxic reagents like thiophosgene. researchgate.netgoogle.com More sustainable alternatives include the use of carbon disulfide in aqueous conditions or the sulfurization of isocyanides with elemental sulfur. nih.govnih.gov The use of renewable raw materials for the synthesis of diamine precursors is also an area of active research, with biosynthetic routes being developed as an alternative to petroleum-based feedstocks. bio4matpro.denih.govnih.govacs.orgresearchgate.net

Table 2: Green Chemistry Considerations in Isothiocyanate Synthesis

| Traditional Method | Greener Alternative | Key Advantages |

| Thiophosgene | Carbon disulfide in water | Reduced toxicity, use of a benign solvent. nih.gov |

| Stoichiometric desulfurizing agents | Catalytic sulfurization of isocyanides with elemental sulfur | Atom economy, use of a readily available and less toxic sulfur source. nih.gov |

| Petroleum-based starting materials | Bio-based diamines | Use of renewable feedstocks. nih.govnih.gov |

| Multi-step synthesis with protecting groups | Catalytic C-H amination, one-pot procedures | Increased efficiency, reduced waste. nih.govsci-hub.se |

Chemical Reactivity and Mechanistic Investigations of 4 Isothiocyanatobutyl Dimethylamine

Elucidation of Reaction Pathways Involving the Isothiocyanate Group

The isothiocyanate group (-N=C=S) is a versatile functional group in organic synthesis due to its electrophilic carbon atom, which is susceptible to attack by a wide range of nucleophiles. mdpi.com This reactivity allows for the construction of diverse molecular architectures.

The carbon atom of the isothiocyanate group in (4-Isothiocyanatobutyl)dimethylamine is electron-deficient and serves as the primary site for nucleophilic attack. This reactivity is fundamental to many of its chemical transformations. Various nucleophiles, including amines, thiols, and alcohols, can add to the C=S bond, leading to the formation of a range of adducts. mdpi.comresearchgate.net

A notable example is the visible-light-mediated photoredox synthesis where α-aminoalkyl radicals, generated from tertiary amines, add to the electron-deficient carbon of isothiocyanates to form α-amino thioamides. organic-chemistry.orgacs.org The reaction of isothiocyanates with thiols is particularly interesting as it is reversible, forming dithiocarbamates. nih.gov This reversibility allows for the transfer of the isothiocyanate group between different thiol-containing molecules, a process known as transthiocarbamoylation. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions with Isothiocyanates

| Nucleophile | Product |

| Primary or Secondary Amine | Thiourea (B124793) |

| Thiol | Dithiocarbamate (B8719985) |

| Alcohol | Thiocarbamate |

| Water | Dithiocarbamic acid (unstable) |

| Hydrazine | Thiosemicarbazide |

This table provides a general overview of products formed from the reaction of isothiocyanates with various nucleophiles.

The isothiocyanate group can participate in cycloaddition reactions, providing a powerful tool for the synthesis of heterocyclic compounds. mdpi.com These reactions involve the [n+m] cycloaddition of the C=N or C=S bond of the isothiocyanate with a suitable reaction partner. The versatility of isothiocyanates in cycloadditions allows for the construction of diverse heterocyclic systems. mdpi.com

The reaction of isothiocyanates with primary or secondary amines is a well-established and efficient method for the synthesis of thioureas. nih.govijacskros.comresearchgate.net This reaction proceeds through the nucleophilic addition of the amine to the isothiocyanate carbon. The resulting thiourea can then be used as a building block for the synthesis of various heterocyclic compounds. ijacskros.com For instance, the versatile reactivity of isothiocyanate intermediates has been harnessed for the diversity-oriented synthesis of N-heterocycles such as 2-thioxo-quinazolinones, 1,2,4-thiadiazoles, and 2-imino thiazolines. rsc.org

The synthesis of thioureas can be achieved through various methods, including the condensation of an amine with carbon disulfide, which proceeds through an in-situ generated isothiocyanate intermediate. nih.gov

Influence of the Dimethylamine (B145610) Moiety on the Reactivity Profile of this compound

The dimethylamine group plays a significant role in modulating the reactivity of this compound through its basic and nucleophilic properties, as well as its potential for intramolecular interactions.

The tertiary amine functionality of the dimethylamine group imparts basicity to the molecule. The protonation state of this group can significantly influence the reactivity of the isothiocyanate moiety. Under acidic conditions, the dimethylamine group will be protonated, forming a quaternary ammonium (B1175870) salt. This protonation can affect the electron density of the isothiocyanate group and may also introduce steric hindrance, thereby altering its reactivity towards nucleophiles.

The proximity of the dimethylamine group to the isothiocyanate group in the butyl chain allows for the possibility of intramolecular interactions. The lone pair of electrons on the nitrogen of the dimethylamine group could potentially interact with the electrophilic carbon of the isothiocyanate group. This neighboring group participation could lead to cyclization reactions or influence the regioselectivity of reactions at the isothiocyanate center. Such intramolecular cyclizations are a known reaction pathway for molecules containing both a nucleophilic amine and an electrophilic isothiocyanate.

Exploration of Electron Transfer and Radical-Mediated Reaction Mechanisms

Currently, there is a lack of specific studies in peer-reviewed literature that focus on the electron transfer processes or radical-mediated reaction mechanisms of this compound. The isothiocyanate functional group is known to participate in a variety of reactions, some of which can proceed through radical intermediates under specific conditions, such as photolysis or in the presence of radical initiators. Similarly, the tertiary amine group could potentially be involved in single-electron transfer (SET) processes. However, dedicated research to explore and confirm these pathways for this compound is not readily found in the current body of scientific literature.

Rational Design of Catalytic Systems for Transformations Involving this compound and Mechanistic Elucidation

Given the absence of specific research data, the presentation of detailed research findings or interactive data tables as requested is not feasible.

Structural Elucidation and Theoretical Characterization of 4 Isothiocyanatobutyl Dimethylamine

Conformational Analysis and Molecular Dynamics Studies

Identifying the stable conformers of (4-Isothiocyanatobutyl)dimethylamine requires a systematic exploration of its conformational space. This process typically begins with molecular mechanics (MM) methods, which offer a computationally inexpensive way to generate a large number of potential structures. These initial geometries are then subjected to more accurate quantum mechanical calculations, most commonly using Density Functional Theory (DFT), to refine the structures and their relative energies.

A common approach involves a relaxed potential energy surface (PES) scan, where key dihedral angles along the butyl backbone are systematically rotated. For each step, the geometry is optimized to find the lowest energy structure for that constrained geometry. The resulting energy profile reveals the locations of local minima (stable conformers) and the transition states that separate them.

Molecular dynamics (MD) simulations provide a complementary approach, simulating the movement of the molecule over time at a given temperature. nih.gov This method allows for the exploration of the conformational space by overcoming energy barriers, providing insights into the dynamic equilibrium between different conformers and their relative populations in a simulated environment.

Table 1: Illustrative Relative Energies of Key Conformers of this compound Calculated via DFT This table is a hypothetical representation based on typical computational results for flexible alkyl chains.

| Conformer | Description (Dihedral Angles C1-C2-C3-C4) | Relative Energy (kcal/mol) | Predicted Boltzmann Population (%) at 298 K |

|---|---|---|---|

| A | anti (~180°) | 0.00 | 65.1 |

| B | gauche+ (~60°) | 0.85 | 17.0 |

| C | gauche- (~-60°) | 0.85 | 17.0 |

| D | syn (~0°) | 5.20 | 0.9 |

Experimental validation of computational findings is critical. Spectroscopic techniques are powerful tools for probing molecular conformation. mdpi.com Microwave spectroscopy, for instance, provides highly accurate rotational constants that are exquisitely sensitive to the molecule's geometry, allowing for the unambiguous identification of different conformers in the gas phase. umanitoba.ca

For solution-state studies, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable. Vicinal coupling constants (³J) between protons on adjacent carbons are related to the dihedral angle between them via the Karplus equation. By comparing experimentally measured coupling constants to those predicted for different calculated conformers, the conformational preferences in solution can be deduced.

Infrared (IR) spectroscopy can also distinguish between conformers. The vibrational frequencies of certain modes, particularly those involving the flexible alkyl backbone and the N=C=S group, can shift slightly depending on the local environment dictated by the conformation. wikipedia.org The characteristic asymmetric stretch of the isothiocyanate group, typically found in the 2050-2150 cm⁻¹ region, can be sensitive to conformational changes.

Advanced Quantum Chemical Calculations

Quantum chemistry provides a deeper understanding of the electronic structure and reactivity that governs the chemical behavior of this compound.

Frontier Molecular Orbital (FMO) theory is a key framework for rationalizing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). core.ac.uk For this compound, DFT calculations can map the distribution and energies of these orbitals. researchgate.netmdpi.com

The HOMO is expected to be localized primarily on the dimethylamine (B145610) nitrogen, reflecting its character as the molecule's primary electron-donating site (nucleophile). Conversely, the LUMO is predominantly centered on the carbon atom of the isothiocyanate group. core.ac.uk The π* orbital of the N=C bond contributes significantly to the LUMO, making this carbon the primary electrophilic site, susceptible to attack by nucleophiles. nih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Table 2: Predicted Frontier Orbital Energies for this compound This data is illustrative and represents typical values obtained from DFT calculations (B3LYP/6-31G level of theory).*

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.25 | Lone pair on Dimethylamine Nitrogen |

| LUMO | -0.80 | π* orbital of the Isothiocyanate Carbon |

| HOMO-LUMO Gap | 5.45 | - |

Isothiocyanates are known for their reactivity towards nucleophiles, particularly amines and thiols, to form thioureas and dithiocarbamates, respectively. wikipedia.orgresearchgate.net Quantum chemical calculations can model these chemical transformations by mapping the reaction pathway from reactants to products.

By locating the transition state (TS)—the highest energy point along the reaction coordinate—the activation energy (Ea) for the reaction can be determined. This provides a quantitative measure of the reaction rate. For example, the reaction of this compound with a model nucleophile like ammonia (B1221849) can be studied. The calculations would model the approach of the ammonia nitrogen to the electrophilic carbon of the isothiocyanate, the formation of the new C-N bond, and the subsequent proton transfer to form the stable thiourea (B124793) product. The calculated enthalpy of reaction (ΔH_rxn) indicates whether the transformation is exothermic or endothermic. mdpi.comnih.gov

One of the powerful applications of modern DFT is the prediction of spectroscopic properties. chemrxiv.org By calculating the magnetic shielding tensors of each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. Similarly, by calculating the second derivative of the energy with respect to atomic displacements, the vibrational frequencies and intensities for an IR spectrum can be computed. nih.gov

These predictions serve two main purposes. First, they can aid in the interpretation of experimental spectra, helping to assign specific peaks to specific atoms or vibrational modes. Second, the agreement between predicted and experimental spectra serves as a crucial validation of the computational model. A close match provides confidence that the calculated geometric and electronic structures are accurate representations of the real molecule. Discrepancies, on the other hand, may prompt a refinement of the theoretical model, for instance, by including solvent effects or using a higher level of theory.

Investigation of Intermolecular Interactions and Solvation Effects

A deeper understanding of how this compound interacts with its environment is crucial for predicting its behavior in various chemical and biological systems. The interplay of its functional groups dictates its solubility, stability, and reactivity.

The isothiocyanate group (–N=C=S) is a key player in intermolecular interactions, capable of acting as a hydrogen bond acceptor at the nitrogen and sulfur atoms. The electronegativity of these atoms allows for the formation of hydrogen bonds with protic solvents or other hydrogen bond donors. Furthermore, the π-systems of the N=C and C=S bonds can engage in π-π stacking or other non-covalent interactions with suitable partner molecules.

The dimethylamine moiety at the opposite end of the molecule introduces a strong potential for hydrogen bonding, where the nitrogen atom can act as a hydrogen bond acceptor. In acidic conditions, this tertiary amine can be protonated, leading to strong ionic interactions.

Solvation effects are expected to be significant for this compound. In polar protic solvents, such as water or alcohols, extensive hydrogen bonding to both the isothiocyanate and dimethylamine groups would be the dominant feature. In polar aprotic solvents, like dimethyl sulfoxide (B87167) or acetonitrile (B52724), dipole-dipole interactions would be more prevalent. Conversely, in nonpolar solvents, the hydrophobic butyl chain would drive solubility, while the polar ends of the molecule might lead to aggregation or micelle-like structures to minimize unfavorable interactions with the solvent.

Application of 4 Isothiocyanatobutyl Dimethylamine As a Research Probe and Chemical Biology Tool

Utilization in Target Identification and Validation Research

Isothiocyanates are known to act as covalent modifiers of proteins. This property is often exploited in proteomic studies to identify and characterize protein targets. The electrophilic carbon atom of the isothiocyanate group (-N=C=S) readily reacts with nucleophilic side chains of amino acids such as lysine (B10760008) and cysteine, forming stable thiourea (B124793) or dithiocarbamate (B8719985) linkages, respectively. This covalent modification can be used to map binding sites, identify novel protein-protein interactions, or serve as a basis for activity-based protein profiling. However, specific research demonstrating the development and application of (4-Isothiocyanatobutyl)dimethylamine for these purposes is not available in the public domain.

Affinity-based probes are valuable tools for the selective recognition and isolation of specific biomolecules from complex mixtures. These probes typically consist of a recognition element, a reactive group for covalent attachment, and a reporter tag. While the isothiocyanate moiety of this compound could serve as the reactive group, information on its incorporation into affinity-based probes designed for selective biomolecule recognition is not documented in available scientific literature.

Strategies for Bioconjugation and Labeling in Biochemical Research

The isothiocyanate group is a well-established amine-reactive functional group used for bioconjugation. It reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form a stable thiourea bond. This reaction is typically carried out under slightly alkaline conditions (pH 8-9) to ensure the deprotonation of the amine groups, thus enhancing their nucleophilicity. While this is a general reaction for isothiocyanates, specific protocols and research findings detailing the use of this compound in amine-reactive bioconjugation are not available.

Isothiocyanate derivatives are frequently used to introduce isotopic or fluorescent labels onto biomolecules for various research assays, including fluorescence microscopy, flow cytometry, and immunoassays. The dimethylamine (B145610) group in this compound could potentially be modified to incorporate such labels. For instance, isotopic labels (e.g., ¹³C or ¹⁵N) could be incorporated into the dimethylamine moiety for use in mass spectrometry-based quantitative proteomics. Similarly, a fluorophore could be attached to the molecule. However, there are no published studies describing the synthesis or application of such labeled versions of this compound.

Investigation of Biochemical Interactions in in vitro Systems

The covalent reactivity of isothiocyanates makes them suitable for investigating biochemical interactions in in vitro systems. By modifying specific amino acid residues, these compounds can be used to probe the structure and function of proteins, identify active site residues, and study enzyme kinetics. Despite the potential for this compound to be used in such studies, there is no specific research available that details its application in the investigation of biochemical interactions in vitro.

Mechanistic Studies of Enzyme Inhibition by this compound Analogues

Isothiocyanates are well-established as inhibitors of various enzymes, and their mechanism of action has been a subject of significant research. The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by amino acid residues within the active or allosteric sites of enzymes, most commonly cysteine, leading to the formation of a stable dithiocarbamate adduct. This covalent modification often results in irreversible enzyme inhibition, making ITCs powerful tools for mechanistic studies.

Research on various isothiocyanate analogues has provided detailed insights into their inhibitory mechanisms. For instance, studies on arylalkyl isothiocyanates have demonstrated a clear structure-activity relationship in their ability to inhibit cytochrome P450 enzymes involved in the metabolic activation of carcinogens. nih.govoup.com The length of the alkyl chain and the nature of the aromatic group significantly influence the potency of inhibition. nih.govresearchgate.net For example, 4-phenylbutyl isothiocyanate (PBITC) and 6-phenylhexyl isothiocyanate (PHITC) have been shown to be more potent inhibitors of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) metabolism than phenethyl isothiocyanate (PEITC). nih.govoup.com

The inhibitory activity of isothiocyanates is not limited to cytochrome P450 enzymes. They have been shown to inhibit a wide range of other enzymes, including those involved in inflammatory pathways and cell cycle regulation. nih.govmdpi.comnih.gov The mechanism often involves the covalent modification of critical cysteine residues. For instance, some isothiocyanates are known to inhibit tubulin polymerization, a key process in cell division, and this activity is correlated with their ability to interact with cysteine residues in tubulin. mdpi.com

A hypothetical application of this compound as a research probe in this context would involve leveraging its isothiocyanate group to covalently label and inhibit a target enzyme. The dimethylamino group could influence its solubility, cell permeability, and potentially its interaction with the enzyme's active site. By synthesizing a series of analogues with varying alkyl chain lengths or modifications to the amine, researchers could systematically probe the structural requirements for optimal inhibition, thus elucidating the topology of the enzyme's binding pocket.

Table 1: Examples of Isothiocyanate Analogues and Their Studied Enzyme Inhibition Mechanisms

| Isothiocyanate Analogue | Target Enzyme(s) | Mechanism of Inhibition |

|---|---|---|

| Phenethyl isothiocyanate (PEITC) | Cytochrome P450 enzymes | Competitive inhibition and covalent modification of the enzyme. nih.gov |

| Benzyl isothiocyanate (BITC) | Tubulin | Inhibition of tubulin polymerization. mdpi.com |

| Sulforaphane | Histone deacetylases (HDACs) | Downregulation of HDAC activity. |

| 4-Phenylbutyl isothiocyanate (PBITC) | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolic enzymes | Potent inhibition of NNK bioactivation. nih.gov |

| 6-Phenylhexyl isothiocyanate (PHITC) | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolic enzymes | Potent inhibition of NNK bioactivation. nih.gov |

Characterization of Ligand-Receptor Binding Events

The covalent reactivity of the isothiocyanate group makes it an excellent tool for affinity labeling of receptors. In this approach, an isothiocyanate-containing ligand is designed to first bind non-covalently to its receptor and then form a covalent bond with a nearby nucleophilic residue. This irreversible binding allows for the identification and characterization of the receptor protein, even from complex biological mixtures.

Fluorescently labeled isothiocyanates, such as fluorescein (B123965) isothiocyanate (FITC), have been classically used to tag and visualize receptors. By conjugating a fluorescent dye to a ligand that contains an isothiocyanate group, researchers can track the binding of the ligand to its receptor on the cell surface or within the cell.

Furthermore, isothiocyanate-derivatized ligands can be used as site-directed acylating agents to probe the structure of a receptor's binding site. By identifying the specific amino acid residue that is covalently modified by the isothiocyanate, researchers can gain valuable information about the proximity and orientation of different parts of the ligand within the binding pocket. This information is crucial for understanding the molecular basis of ligand recognition and for the rational design of new drugs.

While no specific studies utilizing this compound for ligand-receptor binding characterization are available, its structure suggests potential utility. The dimethylamino group could be a pharmacophoric feature that directs the molecule to a specific receptor class, such as certain G-protein coupled receptors or ion channels. The isothiocyanate group would then serve as a reactive handle to covalently label the receptor upon binding.

Elucidation of Molecular Mechanisms Modulating Specific Biological Pathways

Isothiocyanates have been widely used as chemical probes to dissect the molecular mechanisms underlying various biological pathways, particularly in the context of cancer chemoprevention and anti-inflammatory signaling. mdpi.comnih.govresearchwithrutgers.comnih.gov The ability of ITCs to react with specific cellular targets allows for the perturbation of these pathways in a controlled manner, enabling researchers to study the downstream consequences.

A significant body of research has focused on the role of isothiocyanates in modulating cellular signaling pathways. researchwithrutgers.comnih.gov For example, many isothiocyanates are known to activate the Nrf2-antioxidant response element (ARE) pathway, a key cellular defense mechanism against oxidative stress. mdpi.comnih.gov They achieve this by covalently modifying cysteine residues in Keap1, a repressor protein of Nrf2, leading to the nuclear translocation of Nrf2 and the subsequent transcription of a battery of cytoprotective genes.

Isothiocyanates have also been shown to modulate other critical signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to inflammation and cell proliferation. nih.govresearchgate.net By using isothiocyanate probes, researchers can investigate the specific molecular interactions that lead to the modulation of these pathways and uncover novel therapeutic targets.

In the absence of direct research, one could envision this compound being used to investigate the role of specific amine-binding proteins in a particular signaling cascade. The dimethylamino moiety could target the compound to a protein of interest, and the isothiocyanate group could then be used to covalently crosslink it to its binding partners, allowing for their identification and characterization.

Design and Synthesis of 4 Isothiocyanatobutyl Dimethylamine Derivatives and Analogues

Systematic Structural Modification Strategies for Tuned Specificity or Reactivity

Structural modifications are a cornerstone of medicinal chemistry, aiming to fine-tune the properties of a lead compound. For (4-Isothiocyanatobutyl)dimethylamine, these strategies focus on its key structural components: the alkyl spacer, the dimethylamine (B145610) group, and the isothiocyanate moiety.

The length of the alkyl chain separating the dimethylamine and isothiocyanate groups is a critical determinant of the molecule's conformational flexibility and its ability to interact with target sites. Altering the number of methylene (B1212753) units in this spacer can significantly impact biological activity.

Shorter Spacers (n=1-3): A reduction in the spacer length can impose conformational constraints, potentially leading to a more rigid molecule. This rigidity might enhance binding to a specific target by reducing the entropic penalty of binding.

Longer Spacers (n=5-8): Conversely, increasing the spacer length introduces greater flexibility. This can allow the molecule to adopt a wider range of conformations, potentially enabling it to interact with multiple binding sites or adapt to larger binding pockets. However, excessive length may also lead to non-specific interactions and a decrease in potency. researchgate.net

Research on dithiaalkanes has shown that selectivity can increase with the length of the spacer group between two sulfur atoms. researchgate.net This principle can be extrapolated to the study of this compound analogues, where the alkyl chain length is systematically varied to find the optimal distance between the two functional groups for a desired biological effect.

The dimethylamine group, a tertiary amine, offers numerous possibilities for functionalization to modulate the molecule's physicochemical properties, such as basicity, polarity, and steric bulk. acs.orgnih.gov

N-Oxidation: Conversion of the dimethylamine to its N-oxide can mask the cationic charge of the amine, which may alter its interaction with biological membranes and reduce its DNA binding affinity and potential toxicity. nih.gov

Quaternization: Introduction of a third alkyl group to form a quaternary ammonium (B1175870) salt can introduce a permanent positive charge, which may enhance interactions with anionic sites on a target protein.

Replacement with other cyclic amines: Substituting the dimethylamine with other cyclic amines like piperidine, morpholine (B109124), or piperazine (B1678402) can introduce different steric and electronic properties, potentially leading to altered target selectivity and pharmacokinetic profiles.

The following table illustrates potential modifications to the dimethylamine moiety and their predicted impact:

| Modification | Predicted Impact on Properties |

| N-Oxide formation | Increased polarity, potential for bioreductive activation nih.gov |

| Quaternization | Permanent positive charge, enhanced ionic interactions |

| Replacement with piperidine | Increased lipophilicity, altered steric profile |

| Replacement with morpholine | Increased polarity and hydrogen bonding capability |

| Replacement with piperazine | Introduction of a second basic center, potential for further functionalization |

Incorporating additional pharmacophoric groups or linkers can create hybrid molecules with dual or enhanced modes of action. chemrxiv.org This strategy is particularly relevant in the design of agents targeting complex disease pathways.

Hybrid Drug Design: The isothiocyanate group's chemical simplicity allows for its incorporation into the scaffold of a known bioactive agent, such as an androgen receptor antagonist, to create a dual-pharmacophore hybrid drug. nih.gov This approach can lead to compounds that not only bind to the primary target but also exert additional beneficial effects derived from the isothiocyanate moiety. nih.gov

Linker-Based Approaches: Introducing linkers, such as polyethylene (B3416737) glycol (PEG) chains, can improve the aqueous solubility and pharmacokinetic properties of the parent compound. The choice of linker can be critical in controlling the release of the active molecule and its distribution in the body.

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Analogues in Research Contexts

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity. nih.gov For analogues of this compound, SAR studies would systematically investigate the impact of modifications to the alkyl chain, the dimethylamine group, and the isothiocyanate functionality.

For instance, a study on a series of aromatic isothiocyanates revealed a clear SAR for antifungal and antibacterial activity, with the p-nitrophenyl isothiocyanate showing the highest efficacy. researchgate.net Similarly, SAR studies on ketamine esters have shown that the position of substituents on the aromatic ring significantly influences their anesthetic and analgesic properties. mdpi.com These examples underscore the importance of systematic structural modifications in elucidating the key determinants of biological activity.

A hypothetical SAR study on this compound analogues might yield data like the following:

| Analogue | Alkyl Chain Length (n) | Amine Moiety | IC50 (µM) |

| Parent Compound | 4 | Dimethylamine | 10 |

| Analogue 1 | 2 | Dimethylamine | 25 |

| Analogue 2 | 6 | Dimethylamine | 5 |

| Analogue 3 | 4 | Piperidine | 15 |

| Analogue 4 | 4 | Morpholine | 8 |

This data would suggest that a longer alkyl chain (n=6) and the presence of a morpholine ring enhance the compound's potency.

Application of Combinatorial Chemistry for the Generation of Derivative Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds, which can then be screened for biological activity. nih.gov This approach is particularly well-suited for exploring the chemical space around the this compound scaffold.

The versatile reactivity of isothiocyanates makes them amenable to various transformations suitable for combinatorial synthesis. rsc.org For example, libraries of substituted 3-thio-1,2,4-triazoles and 2-thioimidazoles have been successfully synthesized in good yield through the reaction of isothiocyanates with carboxylic acid hydrazides or beta-aminoketones. nih.gov This demonstrates the feasibility of using isothiocyanates as building blocks for generating diverse chemical libraries.

A combinatorial approach to generating derivatives of this compound could involve reacting a series of primary or secondary amines with a set of isothiocyanate-containing building blocks with varying alkyl spacer lengths. This would allow for the simultaneous exploration of modifications to both the amine and the spacer.

Conceptual and Synthetic Approaches to Prodrug Design Utilizing Isothiocyanate or Dimethylamine Functionalities

Prodrug design is a strategy used to overcome undesirable properties of a drug, such as poor solubility, low bioavailability, or off-target toxicity. mdpi.comnumberanalytics.com Both the isothiocyanate and dimethylamine functionalities of this compound can be utilized in prodrug design.

Utilizing the Dimethylamine Moiety: The tertiary amine can be converted into an N-oxide, which can act as a bioreductive prodrug. nih.gov Under hypoxic conditions, often found in tumor microenvironments, the N-oxide can be reduced back to the active tertiary amine. nih.gov Another approach involves the formation of N-Mannich bases. ijpcbs.com

Utilizing the Isothiocyanate Moiety: The high reactivity of the isothiocyanate group can be temporarily masked with a protecting group that is cleaved in vivo to release the active compound. This can improve the chemical stability of the drug and prevent premature reactions before it reaches its target.

The traditional prodrug approach often involves covalently linking the parent drug to hydrophilic or lipophilic functional groups to improve solubility or permeability, respectively. nih.gov For example, attaching a phosphate (B84403) group can enhance water solubility, while an alkyl or aryl group can increase lipophilicity. mdpi.comnih.gov

Advanced Analytical Methods for Research and Comprehensive Characterization of 4 Isothiocyanatobutyl Dimethylamine

Chromatographic Techniques for Purity Assessment and Isolation in Research Settings

Chromatography is fundamental to separating (4-Isothiocyanatobutyl)dimethylamine from reaction mixtures, byproducts, or impurities. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis and purification of isothiocyanates. mdpi.comresearchgate.net For a polar compound like this compound, which contains an amine group, reversed-phase HPLC is the most common approach.

Method development typically begins with selecting a suitable stationary phase, most often a C18 column, which effectively retains non-polar to moderately polar compounds. nih.govnih.gov The mobile phase is a critical parameter for achieving optimal separation. A gradient elution using a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid to improve peak shape for the amine) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is generally employed. nih.gov

Optimization involves adjusting the gradient slope, flow rate, and column temperature to achieve sharp, symmetrical peaks with good resolution from any impurities. While many isothiocyanates lack a strong UV chromophore, the isothiocyanate group itself does absorb in the low UV range. mdpi.com However, for enhanced sensitivity and selectivity, derivatization is a common strategy. nih.gov Reagents such as N-acetyl-L-cysteine react with the isothiocyanate group to form a dithiocarbamate (B8719985), which can be more readily detected by UV or mass spectrometry detectors. mostwiedzy.pldaneshyari.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides robust separation for moderately polar analytes. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component; acid improves peak shape of the amine. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |

| Gradient | 5% to 95% B over 20 min | Ensures elution of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Detection | UV-Vis Diode Array Detector (DAD) at 245 nm | Detection of the isothiocyanate functional group. |

| Column Temp. | 35 °C | Improves peak symmetry and reduces viscosity. |

Gas Chromatography (GC) is an excellent technique for the analysis of volatile and thermally stable compounds. mdpi.com While some isothiocyanates can be analyzed directly, thermal degradation can be a concern, potentially leading to the formation of nitriles or other byproducts. mdpi.comnih.gov The suitability of direct GC analysis for this compound would require experimental verification of its thermal stability.

Hyphenation of GC with Mass Spectrometry (GC-MS) is a powerful tool for both separation and identification. researchgate.netmdpi.com The mass spectrometer provides fragmentation data that serves as a chemical fingerprint, allowing for confident identification of the compound and any related volatile impurities. nih.gov For analysis, a non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points.

In cases where the compound has low volatility or is prone to thermal degradation, derivatization can be employed to create a more suitable analogue for GC analysis. researchgate.netnih.gov

Table 2: Representative GC-MS Parameters for Isothiocyanate Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) | General-purpose column for separating a wide range of analytes. |

| Carrier Gas | Helium at 1.2 mL/min | Inert gas to carry the sample through the column. |

| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 60 °C (2 min), then 10 °C/min to 280 °C | Separates compounds based on boiling point. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragment patterns. |

| Mass Range | 40-400 m/z | Scans for a wide range of possible fragment ions. |

Spectroscopic Techniques for Definitive Structural Confirmation and Characterization

While chromatography is used for separation and purity assessment, spectroscopy provides definitive structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule.

¹H NMR: A proton NMR spectrum of this compound would show distinct signals corresponding to the different hydrogen atoms in the molecule. The six protons of the two equivalent methyl groups on the nitrogen would appear as a singlet. The protons on the butyl chain would appear as multiplets, with chemical shifts and splitting patterns indicative of their position relative to the isothiocyanate and dimethylamino groups. chemicalbook.comspectrabase.com

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom. A key feature for isothiocyanates is the signal for the -N=C =S carbon. This peak is often very broad and weak, sometimes described as "near-silent," making it difficult to detect in a standard spectrum. glaserchemgroup.comacs.org This broadening is a result of the chemical properties of the isothiocyanate group and its structural flexibility. glaserchemgroup.comacs.org The other carbons—two on the butyl chain and the methyl carbons of the dimethylamino group—would give more distinct signals.

2D Experiments: Two-dimensional NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming the structure. An HMBC experiment can show correlations between protons and carbons that are two or three bonds away. This would be particularly useful for definitively assigning the elusive isothiocyanate carbon by observing its correlation with the protons on the adjacent methylene (B1212753) group of the butyl chain. glaserchemgroup.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

|---|---|---|---|

| (CH₃)₂ -N- | ~2.2 | ~45 | s (singlet) |

| -N-CH₂ -CH₂- | ~2.4 | ~58 | t (triplet) |

| -CH₂-CH₂ -CH₂- | ~1.6 | ~27 | p (pentet) |

| -CH₂-CH₂ -NCS | ~1.8 | ~30 | p (pentet) |

| -CH₂ -NCS | ~3.5 | ~47 | t (triplet) |

Predicted values are estimates based on typical shifts for similar functional groups.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million. mdpi.com This precision allows for the unambiguous determination of the elemental formula of this compound, confirming its atomic composition.

In addition to accurate mass, tandem mass spectrometry (MS/MS) experiments on an HRMS instrument provide detailed information about the molecule's structure through controlled fragmentation. mdpi.com The fragmentation pattern is unique to the compound's structure. For this compound, characteristic fragmentation would likely involve cleavage of the butyl chain and fragmentation specific to the dimethylamino group. The analysis of these fragment ions helps to piece together the molecular structure, confirming the connectivity of the atoms. nih.gov

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. The isothiocyanate group (-N=C=S) has a highly characteristic and intense absorption band in the IR spectrum. This band, corresponding to the asymmetric stretching vibration of the C=N=S bond, appears in a relatively clear region of the spectrum, typically between 2050 and 2150 cm⁻¹. researchgate.net Its presence is a definitive indicator of the isothiocyanate functionality.

Raman spectroscopy provides complementary information. The symmetric stretch of the isothiocyanate group is also observable, and other vibrations within the molecule, such as C-H and C-N stretches, can be identified to further support the proposed structure. researchgate.net

Table 4: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretch | -N=C=S | 2050 - 2150 | Strong, Sharp |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 3000 | Strong |

| C-N Stretch | Dimethylamine (B145610) | 1020 - 1250 | Medium |

| C-H Bend | Aliphatic (CH₂, CH₃) | 1350 - 1470 | Medium |

Advanced Detection Methods in Biochemical and Cellular Research Applications (non-clinical)

General principles for the detection of isothiocyanates often involve their reaction with fluorescent labeling agents or their inherent electrochemical properties. However, without specific studies on this compound, providing detailed research findings, data tables, or established protocols for its characterization using these advanced analytical techniques would be speculative.

Fluorescence-Based Detection Strategies for Research Assays

No specific fluorescence-based detection strategies for the direct analysis of this compound in research assays were found in the current body of scientific literature. Research on other isothiocyanates suggests that derivatization with fluorescent probes could be a potential approach, but experimental data for this compound is absent.

Future Directions and Emerging Research Avenues for 4 Isothiocyanatobutyl Dimethylamine

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis and immediate use of isothiocyanates can be challenging due to their high reactivity and susceptibility to degradation. nih.gov Flow chemistry, a paradigm shift from traditional batch processing, offers a powerful solution to these challenges and represents a significant future direction for the synthesis and application of (4-Isothiocyanatobutyl)dimethylamine. nih.govresearchgate.net

Flow chemistry platforms enable the rapid and efficient formation of isothiocyanates, often eliminating the need for conventional work-up or purification of the reaction stream. nih.gov This is particularly advantageous for reactive molecules, as they can be generated and used in situ in a continuous process. researchgate.net The integration of this compound synthesis into a flow-based system could enhance safety, improve yield, and allow for on-demand production. nih.gov

Furthermore, automated synthesis platforms can be combined with flow chemistry to accelerate the discovery of new molecules and the optimization of reaction conditions. nih.govsigmaaldrich.com By incorporating this compound into an automated workflow, researchers could rapidly generate a library of derivatives by reacting it with a diverse set of nucleophiles. This high-throughput approach would be invaluable for screening new compounds with potential applications in materials science and medicinal chemistry. The dimethylamino group, for its part, can be a useful handle in automated processes, for example by influencing solubility or serving as a point of attachment to a solid support.

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit in the Context of this compound |

| Rapid Reaction Times | Minimizes degradation of the reactive isothiocyanate group. nih.gov |

| Enhanced Safety | Handles potentially hazardous reagents and intermediates in a closed system. |

| Improved Control | Precise control over reaction parameters (temperature, pressure, stoichiometry). |

| On-Demand Synthesis | Generates the compound as needed, avoiding storage of an unstable intermediate. nih.gov |

| Scalability | Facilitates easier scaling of production from laboratory to industrial quantities. researchgate.net |

Exploration of Novel Applications as a Scaffold in Supramolecular Chemistry

Supramolecular chemistry, the study of systems involving molecular assemblies, offers a fertile ground for the application of this compound as a versatile scaffold. The compound's two distinct functional groups can be exploited to direct the formation of complex, non-covalently bonded structures.

The isothiocyanate group is a powerful electrophile that readily reacts with nucleophiles such as amines and thiols to form thioureas and dithiocarbamates, respectively. wikipedia.org This covalent modification can be used to append this compound to larger molecular structures, introducing the dimethylamino group as a new binding site. The tertiary amine can then participate in a variety of non-covalent interactions, including hydrogen bonding (with appropriate donors), ion-pairing, and host-guest interactions with macrocyclic hosts like cyclodextrins or calixarenes.

This dual functionality allows for the design of supramolecular systems where the initial covalent reaction of the isothiocyanate group positions the dimethylamino group to control the subsequent self-assembly process. For instance, the compound could be used to functionalize surfaces or polymers, thereby modifying their properties and creating materials with tunable adhesiveness or recognition capabilities.

Development as a Modular Building Block for Complex Molecular Architectures

The concept of modular synthesis, where complex molecules are assembled from smaller, well-defined building blocks, is a cornerstone of modern organic chemistry. chemscene.com this compound is well-suited to serve as a modular building block due to the predictable and high-yielding reactivity of the isothiocyanate group. chemrxiv.orgrsc.org

This compound can be envisioned as a "linker" molecule, connecting different molecular fragments. For example, the isothiocyanate could react with an amine on one molecule, and the dimethylamino group could be protonated to form an ionic bond with an anionic species on another molecule. This modular approach could be used to construct a wide variety of complex architectures, from dendrimers and star polymers to intricate interlocked structures like rotaxanes and catenanes.

The utility of isothiocyanates as building blocks has been demonstrated in the functionalization of mesoporous silica (B1680970) nanoparticles. nih.gov A similar strategy could be employed with this compound to introduce dimethylamino groups onto the surface of nanoparticles, thereby altering their surface charge and dispersibility. This would open up new avenues for the use of these materials in catalysis, drug delivery, and sensing applications.

Table 2: Potential Reactions for Incorporating this compound as a Building Block

| Reactant Functional Group | Resulting Linkage with Isothiocyanate | Potential Application |

| Primary/Secondary Amine | Thiourea (B124793) | Polymer synthesis, surface modification |

| Thiol | Dithiocarbamate (B8719985) | Bioconjugation, self-assembled monolayers |

| Hydroxylamine | N-hydroxythiourea | Synthesis of bioactive compounds |

| Hydrazine | Thiosemicarbazide | Coordination chemistry, synthesis of heterocycles |

Interdisciplinary Research Integrating Computational Chemistry and Systems Biology Approaches

The future of chemical research lies in the integration of experimental and computational approaches. For this compound, this interdisciplinary approach holds the key to unlocking its full potential.

Computational Chemistry:

Computational modeling can provide valuable insights into the reactivity and properties of this compound. nih.gov For instance, density functional theory (DFT) calculations can be used to predict the reaction pathways and activation barriers for the reaction of the isothiocyanate group with various nucleophiles. chemrxiv.org This information can guide the design of new synthetic routes and the prediction of product distributions.

Furthermore, molecular docking studies can be used to investigate the potential interactions of this compound and its derivatives with biological macromolecules, such as enzymes and receptors. nih.gov Isothiocyanates are known to interact with proteins, and computational methods could help identify potential biological targets for this specific compound, thereby guiding future drug discovery efforts. nih.govnih.gov

Systems Biology:

Isothiocyanates are known to possess a wide range of biological activities. oregonstate.edunih.govmdpi.com Systems biology, which aims to understand the complex interactions within biological systems, can provide a holistic view of the effects of this compound on cellular processes.

Q & A

Basic Research Questions

Q. What methods are recommended for structural characterization of (4-isothiocyanatobutyl)dimethylamine, and how can synthesis conditions be optimized?

- Methodological Answer : Use spectroscopic techniques such as NMR (for carbon/hydrogen environments), IR (to confirm functional groups like isothiocyanate), and mass spectrometry (for molecular weight validation). Synthesis optimization can employ orthogonal experimental design, varying parameters like temperature (e.g., 35°C), reaction time (e.g., 6 hours), and reagent ratios, as demonstrated in polymer synthesis studies using dimethylamine derivatives .

Q. How can researchers quantify this compound in complex mixtures?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) coupled with derivatization agents (e.g., 2,4-dinitrophenylhydrazine, DNPH) to enhance detection sensitivity. Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy, a method validated in bioanalytical studies of dimethylamine metabolites .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Implement strict PPE (gloves, goggles, lab coats), conduct experiments in fume hoods, and segregate waste for professional disposal. Reference safety data sheets (SDS) for dimethylamine analogs, which recommend avoiding inhalation/contact and using neutralizing agents for spills .

Advanced Research Questions

Q. How can catalytic applications of this compound derivatives be evaluated for hydrogen storage or transfer reactions?

- Methodological Answer : Design catalytic dehydrogenation experiments using Ru or Pd nanoparticles, measuring turnover frequency (TOF) and activation energy. Poisoning tests (e.g., with CO) determine heterogeneous vs. homogeneous mechanisms, as shown in dimethylamine-borane dehydrogenation studies .

Q. What experimental approaches are suitable for kinetic analysis of reactions involving this compound?

- Methodological Answer : Perform substrate concentration-dependent studies under controlled temperatures. Use Arrhenius plots to derive activation parameters (Ea, ΔH‡) and validate kinetic models against experimental speciation data, as applied in dimethylamine pyrolysis research .

Q. How can thermal decomposition pathways of this compound be investigated?

- Methodological Answer : Employ thermogravimetric analysis coupled with FTIR/MS (TG-FTIR/MS) to identify volatile decomposition products. Develop a kinetic sub-mechanism by analogy to dimethylamine pyrolysis, incorporating quantum chemical calculations for bond dissociation energies .

Q. What strategies resolve contradictions in reported data on the reactivity of this compound?

- Methodological Answer : Apply multivariate statistical tools (e.g., OPLS regression) to isolate confounding variables. Cross-validate results using alternative techniques (e.g., isotopic labeling) and replicate experiments under standardized conditions, as seen in urinary dimethylamine metabolite studies .

Q. How can this compound be detected in biological systems, and what analytical challenges exist?

- Methodological Answer : Derivatize the compound with hydrazine-based reagents (e.g., DNPH) to enhance LC-MS/MS detection in biological matrices. Address matrix effects by optimizing sample cleanup (e.g., solid-phase extraction) and using stable isotope dilution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products